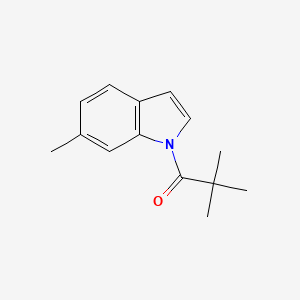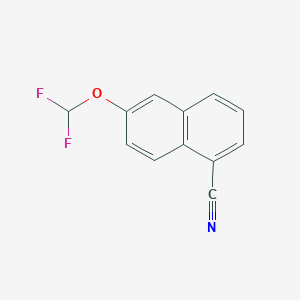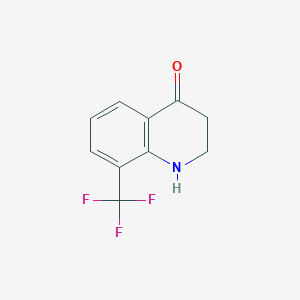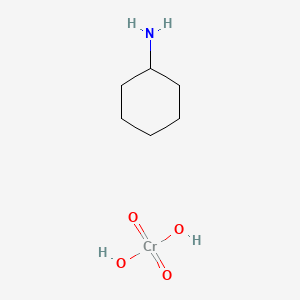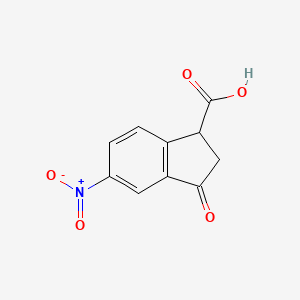
7-Aminoquinoline-8-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminoquinoline-8-sulfonic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position and a sulfonic acid group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-8-sulfonic acid typically involves the nitration of quinoline to produce 7-nitroquinoline, followed by reduction to yield 7-aminoquinoline. The sulfonation of 7-aminoquinoline is then carried out using sulfuric acid to introduce the sulfonic acid group at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents as catalysts to enhance the efficiency and selectivity of the reactions. These solvents provide a greener and more economical alternative to traditional catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aminoquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products:
Oxidation: Formation of nitrosoquinoline or nitroquinoline derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
7-Aminoquinoline-8-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to other quinoline-based drugs.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Aminoquinoline-8-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can enhance solubility and facilitate interactions with biological membranes. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
8-Aminoquinoline: A closely related compound with an amino group at the 8th position. It is known for its antimalarial activity.
Quinolin-8-amine: Another derivative with similar structural features and applications in medicinal chemistry.
Quinoxalines: Compounds with a similar quinoline backbone but different functional groups, used in various chemical and biological applications
Uniqueness: 7-Aminoquinoline-8-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the quinoline ring
Eigenschaften
CAS-Nummer |
856086-42-5 |
|---|---|
Molekularformel |
C9H8N2O3S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
7-aminoquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-7-4-3-6-2-1-5-11-8(6)9(7)15(12,13)14/h1-5H,10H2,(H,12,13,14) |
InChI-Schlüssel |
JMMXUBNISMWYKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2)N)S(=O)(=O)O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




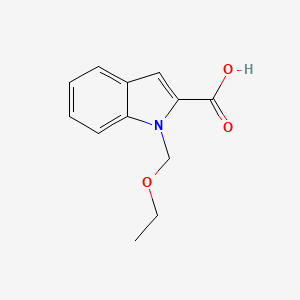
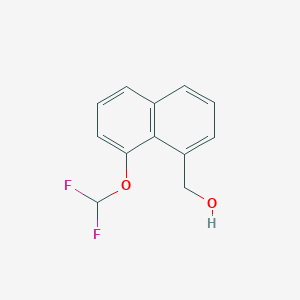
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(3-pyridinyl)-](/img/structure/B11886049.png)

![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)
